

# developing a validated stability-indicating HPLC assay for piperazine phosphate

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## Compound of Interest

Compound Name: Piperazine Phosphate

Cat. No.: B1582803

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An Application Note and Protocol for the Development of a Validated Stability-Indicating HPLC Assay for **Piperazine Phosphate**.

## Introduction

**Piperazine phosphate** is a bisquinoline antimalarial agent, effective against chloroquine-resistant strains of *Plasmodium falciparum*.<sup>[1][2]</sup> It is often used in combination therapy, most notably with dihydroartemisinin. To ensure the quality, safety, and efficacy of pharmaceutical products containing **piperazine phosphate**, it is crucial to employ a validated stability-indicating analytical method. This type of assay can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.

This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for **piperazine phosphate**, in accordance with the International Council for Harmonisation (ICH) guidelines. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability studies of bulk drug and pharmaceutical formulations.

## Instrumentation and Materials

### Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler.

- Chromatography data acquisition and processing software.
- Analytical balance
- pH meter
- Sonicator
- Water bath
- Photostability chamber
- Hot air oven

## Chemicals and Reagents

- **Piperaquine Phosphate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Di-sodium hydrogen phosphate (AR grade)[[1](#)]
- Triethylamine (AR grade)[[1](#)]
- Orthophosphoric acid (AR grade)[[1](#)]
- Hydrochloric acid (AR grade)
- Sodium hydroxide (AR grade)
- Hydrogen peroxide (AR grade)
- Purified water (HPLC grade)

## Experimental Protocols

### Chromatographic Conditions

A robust set of chromatographic conditions is essential for achieving good separation and quantification. The following parameters have been found to be effective for the analysis of **piperaquine phosphate**.

Parameter	Condition
Column	Waters Xterra, RP-18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase	Buffer: Acetonitrile (30:70, v/v)[1][2] Buffer: 2.84 g of di-sodium hydrogen phosphate and 1 ml of triethylamine in 1000 ml water, pH adjusted to 7.0 with orthophosphoric acid.[1][2]
Flow Rate	1.0 mL/min[1][2]
Detection	UV at 320 nm[1][2]
Column Temp.	25°C[1][2]
Injection Vol.	20 µL
Run Time	10 minutes

## Preparation of Solutions

**Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **piperaquine phosphate** reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 15 minutes to dissolve. Make up the volume to the mark with the diluent.

**Working Standard Solution (100 µg/mL):** Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

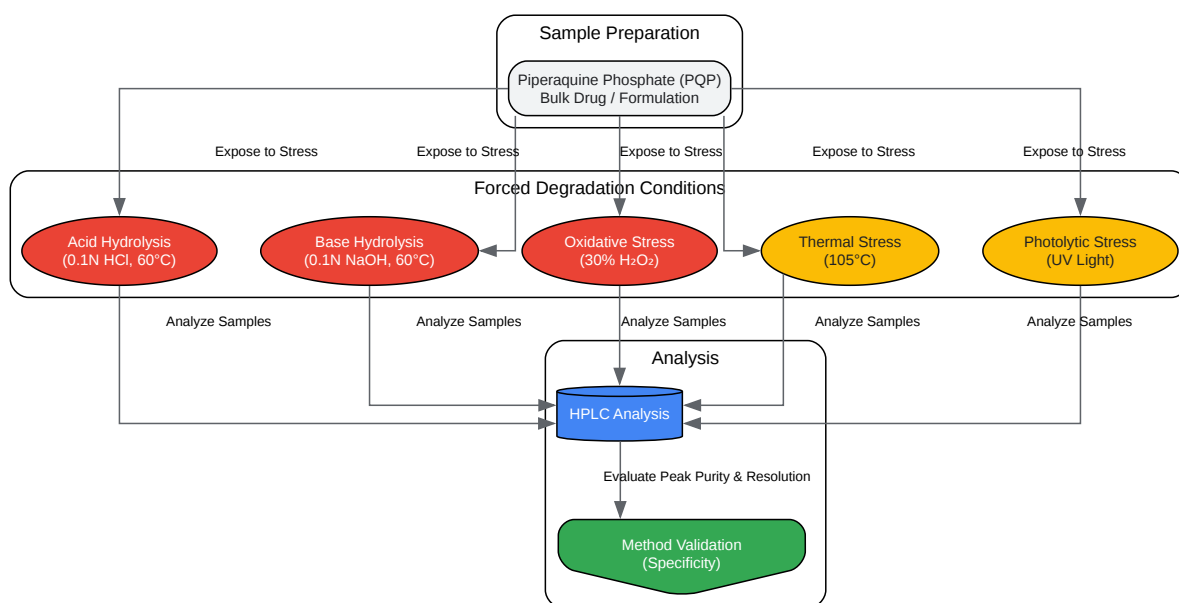
**Sample Preparation:** For the assay of a tablet formulation, weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of **piperaquine phosphate** into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume. Filter the solution through a 0.45 µm syringe

filter, discarding the first few mL of the filtrate. Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.

## Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. A target degradation of approximately 10-20% is recommended to ensure that the degradation products are adequately resolved from the parent drug.[\[3\]](#)

- **Acid Hydrolysis:** Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute to 10 mL with diluent.
- **Base Hydrolysis:** Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl and dilute to 10 mL with diluent. Significant degradation is expected under basic conditions.[\[4\]](#)
- **Oxidative Degradation:** Treat 1 mL of the standard stock solution with 1 mL of 30% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 24 hours. Dilute to 10 mL with diluent. Significant degradation is expected under oxidative conditions, potentially forming N-oxides.[\[4\]](#)[\[5\]](#)
- **Thermal Degradation:** Keep the powdered drug sample in a hot air oven at 105°C for 48 hours. Prepare a sample solution from the stressed powder as described in section 2.2.
- **Photolytic Degradation:** Expose the powdered drug sample to UV light (254 nm) in a photostability chamber for 48 hours. Prepare a sample solution from the stressed powder as described in section 2.2.



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Caption: Workflow for Forced Degradation Studies.

## Method Validation Protocol

The developed method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

- **Specificity:** Analyze the drug substance, placebo, and stressed samples to demonstrate that the peak for **piperazine phosphate** is free from interference from degradation products, impurities, and excipients. Peak purity analysis should be performed using a PDA detector.

- **Linearity:** Prepare a series of solutions of **piperaquine phosphate** in the concentration range of 25-150 µg/mL.[6] Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient ( $r^2$ ) should be not less than 0.999.[6]
- **Range:** The range is established based on the linearity, accuracy, and precision studies.
- **Accuracy (% Recovery):** Perform recovery studies by spiking a known quantity of the drug substance into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The mean recovery should be within 98-102%.
- **Precision:**
  - **Repeatability (Intra-day precision):** Analyze six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be less than 2%.[1]
  - **Intermediate Precision (Inter-day precision/Ruggedness):** Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be less than 2%.[1]
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
  - $LOD = 3.3 \times (\sigma / S)$
  - $LOQ = 10 \times (\sigma / S)$  (where  $\sigma$  = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve).
- **Robustness:** Intentionally vary the chromatographic parameters (e.g., flow rate  $\pm 0.1$  mL/min, mobile phase composition  $\pm 2\%$ , pH  $\pm 0.2$  units) and observe the effect on the system suitability parameters. The method should remain unaffected by small, deliberate variations.

## Data Presentation

## System Suitability Results

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	$\leq 2.0$	1.15
Theoretical Plates	$> 2000$	6500
%RSD of Peak Areas	$\leq 2.0\%$ (for $n=6$ )	0.8%
Retention Time (RT)	Approx. 5.6 min[1]	5.62 min

## Summary of Forced Degradation Studies

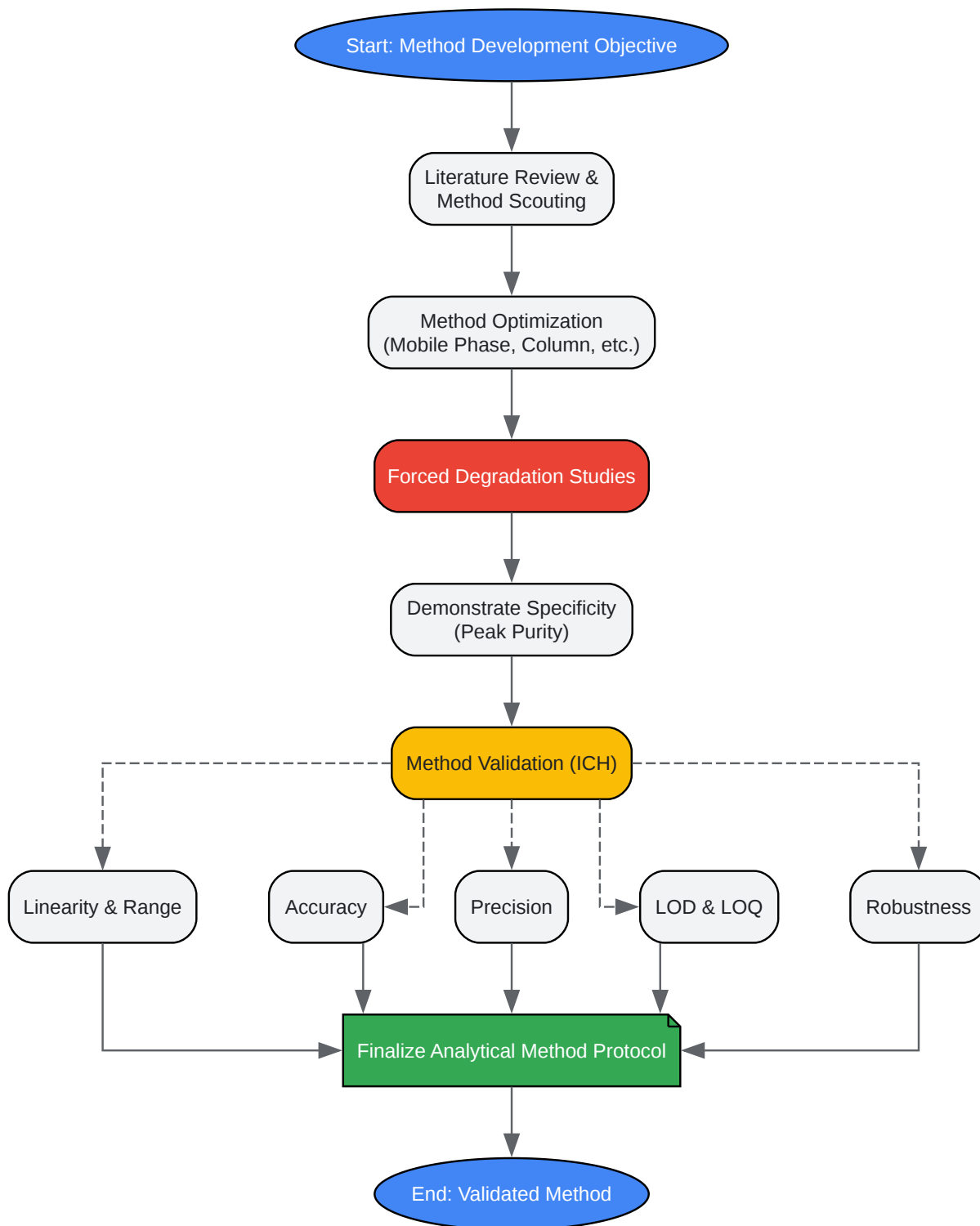
Stress Condition	% Degradation	Observations
Acid (0.1N HCl)	$< 5\%$	No significant degradation observed.[4]
Base (0.1N NaOH)	$\sim 15\%$	Significant degradation with the formation of multiple degradation products.[4]
Oxidative (30% H <sub>2</sub> O <sub>2</sub> )	$\sim 20\%$	Significant degradation, likely forming N-oxide and other oxidative products.[4][5]
Thermal (105°C)	$< 5\%$	The drug is relatively stable to dry heat.
Photolytic (UV)	$< 5\%$	The drug is relatively stable to photolytic stress.[4]

## Method Validation Summary

Validation Parameter	Result
Linearity ( $r^2$ )	0.9995
Range	25 - 150 $\mu\text{g/mL}$
Accuracy (% Recovery)	99.2% - 101.5%
Precision (%RSD)	Repeatability: 0.75%, Intermediate: 1.10%
LOD	0.134 $\mu\text{g/mL}$ <a href="#">[7]</a>
LOQ	0.408 $\mu\text{g/mL}$ <a href="#">[7]</a>
Robustness	The method is robust for minor variations.

## Visualization of Experimental Workflow





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Caption: HPLC Method Development and Validation Workflow.

## Conclusion

The described RP-HPLC method is rapid, simple, specific, accurate, and precise for the determination of **piperaquine phosphate** in bulk and pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines, and the forced degradation studies confirm its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability assessment of **piperaquine phosphate**.

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